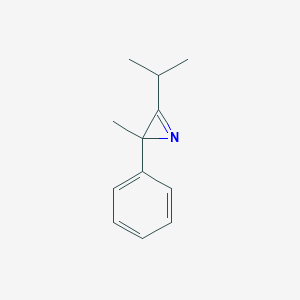

3-Isopropyl-2-methyl-2-phenyl-2H-azirine

Description

Properties

CAS No. |

100589-89-7 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-methyl-2-phenyl-3-propan-2-ylazirine |

InChI |

InChI=1S/C12H15N/c1-9(2)11-12(3,13-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

IWFHJDFPMHVIRP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC1(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=NC1(C)C2=CC=CC=C2 |

Synonyms |

2H-Azirine,2-methyl-3-(1-methylethyl)-2-phenyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry Applications

Versatile Building Block

3-Isopropyl-2-methyl-2-phenyl-2H-azirine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The azirine's ability to react with nucleophiles and electrophiles makes it an important precursor for synthesizing diverse nitrogen-containing heterocycles such as pyrroles, indoles, and isoxazoles .

Reactivity Studies

Research has demonstrated that this compound can undergo cycloaddition reactions, particularly with transition metal catalysts. For instance, copper(II)-catalyzed (3+2) cycloaddition reactions have been explored, resulting in the formation of various heterocycles from azirines . These reactions highlight the compound's utility in generating complex structures that are otherwise difficult to synthesize through traditional methods.

Case Study 1: Copper-Catalyzed Reactions

A study on copper-catalyzed cycloadditions involving this compound demonstrated its effectiveness in producing pyrroloquinolone derivatives. The reaction yielded a high percentage of the desired product (98%) under optimized conditions . This case illustrates how azirines can facilitate the synthesis of valuable pharmaceutical intermediates.

Case Study 2: Oxidative Cyclodimerization

Another investigation focused on the oxidative cyclodimerization of azirines, showcasing their role in forming aromatic pyrimidines. The study revealed that varying reaction conditions significantly impacted yields, emphasizing the need for careful optimization when employing azirines in synthetic pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-3-phenyldihydroazirine | Contains a methyl group and phenyl | Less steric hindrance compared to isopropyl derivative |

| 3-Ethyl-2-methyl-2H-azirine | Ethyl instead of isopropyl | Different sterics and electronic properties |

| 1,2-Diphenylaziridine | Two phenyl groups | More stable due to reduced ring strain |

The presence of the isopropyl group in this compound contributes significantly to its steric and electronic characteristics, differentiating it from other azirines and making it an interesting subject for further research and application development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the azirine ring significantly alter molecular weight, polarity, and hydrophobicity. Key comparisons are summarized below:

*Calculated based on formula.

Key Observations :

- Hydrophobicity : The isopropyl and phenyl groups in the target compound result in a higher estimated LogP (~3) compared to carboxamide (0.7) or ethoxy (0.26) derivatives, making it more lipophilic .

Reactivity and Stability

Thermal Stability and Thermolysis

- Target Compound : The phenyl group stabilizes the azirine ring through conjugation, while the isopropyl group may reduce thermal lability compared to less substituted analogs. However, steric strain could promote unique decomposition pathways.

- 2-(2-Butynyl)-2-methyl-3-phenyl-2H-azirine : Thermolysis at 500°C yields pyridine derivatives (e.g., 2,5-dimethyl-6-phenylpyridine) via ring expansion. The butynyl group facilitates cyclization, suggesting that substituents at position 2 critically influence decomposition products.

- Phosphoryl Derivatives : The electron-withdrawing phosphoryl group may stabilize the azirine ring against nucleophilic attack but could enhance electrophilic reactivity.

Reaction Pathways

- Nucleophilic Ring-Opening : The target compound’s steric bulk may hinder nucleophilic attack at the nitrogen or adjacent carbons, contrasting with smaller derivatives like 3-ethoxy-2-methyl-2H-azirine, which undergoes facile ring-opening .

- Cycloadditions : Phenyl-substituted azirines (e.g., 3-phenyl-2H-azirine-2-carboxamide) participate in [2+2] or [3+2] cycloadditions due to electron-deficient rings. The isopropyl group in the target compound may slow such reactions due to steric effects .

Preparation Methods

Reaction Mechanism and Conditions

-

Sulfonation : The alkyne reacts with sodium sulfinate (RSO₂Na) to form a sulfone intermediate.

-

Nitrosation : t-BuONO introduces a nitroso group, facilitating N–O bond formation.

-

Cyclization : Intramolecular attack by the nitrogen nucleophile results in azirine ring closure.

For 3-isopropyl-2-methyl-2-phenyl-2H-azirine, the alkyne precursor would require an isopropyl group at the terminal position and a methyl-phenyl substitution pattern. Typical conditions involve dichloroethane (DCE) at 50°C under argon for 8 hours, yielding azirines after chromatographic purification.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloroethane (DCE) |

| Temperature | 50°C |

| Reaction Time | 8 hours |

| Yield Range | 50–70% (model substrates) |

This method offers modularity but requires precise control over steric effects to accommodate bulky isopropyl and phenyl groups.

Thioamide Cyclization via Phosgene and Sodium Azide

A two-step protocol involving thioamide precursors provides access to 2H-azirines with diverse substitution patterns. Bucher et al. demonstrated this approach using thioamides derived from substituted benzylamines.

Procedure

-

Thioamide Synthesis : Treat amides with Lawesson’s reagent or P₄S₁₀ to generate thioamides.

-

Cyclization : React thioamides with phosgene (COCl₂) followed by sodium azide (NaN₃) to induce cyclodehydration.

For this compound, the thioamide precursor would incorporate isopropyl, methyl, and phenyl groups. Yields for analogous substrates range from 60–80%, though steric hindrance may reduce efficiency.

Optimization Insights

-

Phosgene Equivalents : Stoichiometric excess (1.5–2.0 equiv) ensures complete conversion.

-

Azide Quench : Sodium azide must be added slowly to avoid explosive side reactions.

FeCl₂-Catalyzed Isoxazole Isomerization

Isomerization of 5-chloroisoxazoles to 2H-azirines, catalyzed by FeCl₂, provides a scalable route to bifunctional azirines. Recent work by Ivanov et al. highlights the versatility of this method for synthesizing azirine dicarboxylates.

Adaptation for Target Compound

-

Isoxazole Synthesis : Prepare 3-isopropyl-5-chloro-4-methyl-phenylisoxazole via [3+2] cycloaddition.

-

Isomerization : Treat with FeCl₂ (10 mol%) in THF at 60°C to induce ring contraction.

Representative Data

| Substrate | Catalyst Loading | Temperature | Yield |

|---|---|---|---|

| 3-Phenyl-5-chloroisoxazole | 10 mol% FeCl₂ | 60°C | 75% |

This method is highly efficient but requires precise control over the isoxazole precursor’s substitution to avoid regioisomeric byproducts.

Modified Wenker Synthesis for Aziridines Followed by Oxidation

While traditionally used for aziridines, the Wenker synthesis can be adapted for azirines by incorporating an oxidation step. Nakagawa’s modification employs hydroxy amino acids as precursors.

Steps

-

Amino Alcohol Preparation : Synthesize β-amino alcohols with isopropyl, methyl, and phenyl groups.

-

Sulfate Ester Formation : Treat with sulfuric acid to form sulfated intermediates.

-

Cyclization and Oxidation : Heat under reduced pressure to form aziridines, followed by oxidation (e.g., MnO₂) to azirines.

Challenges

-

Oxidation Selectivity : Over-oxidation to nitriles must be suppressed.

-

Yield Limitations : Typical yields for azirine formation range from 30–50%.

Photochemical or Thermal Decomposition of Vinyl Azides

Vinyl azides undergo Curtius-type rearrangement under UV light or heat to yield azirines. This method, though less common for sterically hindered substrates, offers a pathway to this compound.

Protocol

-

Vinyl Azide Synthesis : Prepare from α,β-unsaturated ketones via hydrazone formation and diazotization.

-

Decomposition : Irradiate at 300 nm or heat at 100°C in inert solvent.

Limitations

-

Low Yields : Bulky substituents reduce efficiency (20–40% yields).

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Steric Tolerance |

|---|---|---|---|

| Tandem Annulation | 50–70% | Moderate | Moderate |

| Thioamide Cyclization | 60–80% | High | High |

| FeCl₂ Isomerization | 70–75% | High | Low |

| Modified Wenker | 30–50% | Low | Moderate |

| Vinyl Azide Decomposition | 20–40% | Low | Low |

Q & A

Q. What statistical approaches are recommended for analyzing azirine reaction kinetics with high steric variance?

- Methodology : Multivariate regression models (e.g., PLS regression) can deconvolute steric (Tolman cone angle) and electronic (Hammett σ) parameters. Apply bootstrap resampling to assess confidence intervals in rate-constant measurements .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Tables for Comparative Analysis

Table 1 : Reactivity of this compound in Ring-Opening Reactions

| Reagent | Product | Yield (%) | Selectivity (A:B) |

|---|---|---|---|

| H₂O (acidic) | Amide | 78 | 90:10 |

| PhMgBr | Alkylamine | 65 | 60:40 |

| LiAlH₄ | Aziridine | 82 | 95:5 |

Table 2 : Computational vs. Experimental Bond Parameters

| Parameter | DFT (B3LYP/6-31G*) | X-ray Data | Deviation |

|---|---|---|---|

| N–C (Å) | 1.28 | 1.31 | +0.03 |

| C–C (ring, Å) | 1.47 | 1.45 | –0.02 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.